Computed Lipophilicity: 5-Propyl vs 5-H Analog
The computed XLogP3-AA for 4-chloro-6-methyl-5-propyl-pyrimidin-2-ylamine is 2.6, compared to 1.6 for 4-chloro-6-methylpyrimidin-2-amine (CID 21810), the direct 5-H analog [1]. This ΔLogP of +1.0 units translates to approximately a 10-fold increase in lipid/water partition coefficient, a magnitude known to influence membrane permeability and non-specific protein binding in lead optimization programs [2]. The 5-propyl chain also increases the rotatable bond count from 0 to 2, adding conformational flexibility without substantially altering the TPSA (51.8 vs 51.8 Ų), thereby improving the balance between passive permeability and solubility.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.6; MW = 185.65 g/mol; Rotatable bonds = 2; TPSA = 51.8 Ų |
| Comparator Or Baseline | 4-Chloro-6-methylpyrimidin-2-amine (CID 21810): XLogP3-AA = 1.6; MW = 143.57 g/mol; Rotatable bonds = 0; TPSA = 51.8 Ų |
| Quantified Difference | ΔXLogP3-AA = +1.0 (~10× higher partition coefficient); ΔMW = +42.08 g/mol; ΔRotatable bonds = +2 |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18); TPSA by Cactvs 3.4.6.11 |
Why This Matters
A 10-fold difference in predicted lipophilicity can materially affect compound prioritization in library design; users requiring a more lipophilic 2-aminopyrimidine scaffold with retained TPSA should select the 5-propyl variant over the common 5-H building block.
- [1] PubChem. CID 820237 (target) and CID 21810 (comparator). XLogP3-AA, MW, TPSA, rotatable bond values. https://pubchem.ncbi.nlm.nih.gov View Source
- [2] Meanwell, N. A. (2011). Improving drug candidates by design: a focus on physicochemical properties as a means of improving compound disposition and safety. Chemical Research in Toxicology, 24(9), 1420–1456. One log unit difference in LogP can shift membrane partitioning significantly. View Source
